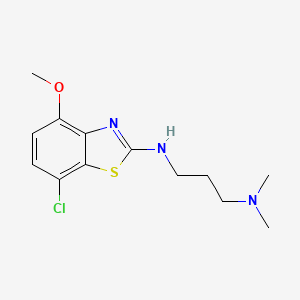

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a synthetic organic compound characterized by its unique benzothiazole structure

Méthodes De Préparation

The synthesis of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination and Methoxylation: The benzothiazole core is then chlorinated and methoxylated to introduce the 7-chloro and 4-methoxy substituents, respectively.

Attachment of the Diamine Side Chain: The final step involves the reaction of the chlorinated and methoxylated benzothiazole with N,N-dimethylpropane-1,3-diamine under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Analyse Des Réactions Chimiques

N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the benzothiazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, with nucleophiles like amines or thiols, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Applications De Recherche Scientifique

N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

Industrial Applications: The compound is explored for its use as an intermediate in the synthesis of other complex organic molecules, including dyes and agrochemicals.

Mécanisme D'action

The mechanism of action of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine can be compared with other benzothiazole derivatives, such as:

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide: This compound has a similar benzothiazole core but differs in its side chain, which includes a fluorobenzamide group.

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]butanamide: This derivative has a butanamide side chain, highlighting the diversity of functional groups that can be attached to the benzothiazole core.

The uniqueness of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Activité Biologique

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS: 1105188-94-0) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18ClN3OS

- Molecular Weight : 299.82 g/mol

- IUPAC Name : N~1~-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N~3~,N~3~-dimethylpropane-1,3-diamine

- Purity : ≥ 95%

The compound features a benzothiazole core substituted with a chloro and methoxy group, contributing to its biological activity.

Anticancer Properties

Research indicates that compounds with similar benzothiazole structures exhibit promising anticancer activities. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines:

| Study | Cell Lines Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Kamal et al. (2010) | A431, A549 | Not specified | Induction of apoptosis |

| Lee et al. (2011) | MDA-MB-468 (TNBC) | 10-fold selectivity over non-malignant cells | Downregulation of beta-catenin-mediated Cyclin D1 transcription |

| El-Helby et al. (2019) | Prostate cancer cells (22Rv1) | Not specified | Structural modification enhancing selectivity |

The compound's mechanism of action appears to involve apoptosis induction and modulation of key signaling pathways such as AKT and ERK, which are crucial in cancer cell survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, benzothiazole derivatives have been noted for their anti-inflammatory effects. For example:

- Inflammatory Cytokines : Compounds similar to this compound have been shown to decrease levels of IL-6 and TNF-α in macrophage models.

| Study | Inflammatory Model | Cytokines Measured | Effect Observed |

|---|---|---|---|

| Kumar and Singh (2021) | RAW264.7 macrophages | IL-6, TNF-α | Significant reduction in cytokine levels |

This suggests potential use in treating inflammatory conditions alongside cancer therapy.

Synthesis and Evaluation

A notable study synthesized a series of benzothiazole derivatives, including this compound. The evaluation included:

- MTT Assay : To assess cell viability across multiple cancer lines.

- Flow Cytometry : To analyze apoptosis rates.

- Western Blot Analysis : To evaluate protein expression related to cell cycle regulation.

The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells while sparing normal cells.

Propriétés

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3OS/c1-17(2)8-4-7-15-13-16-11-10(18-3)6-5-9(14)12(11)19-13/h5-6H,4,7-8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPXGELTFKTOFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC2=C(C=CC(=C2S1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.